5-fluoro-2-[4-(1H-imidazole-4-carbonyl)piperazin-1-yl]-6-(propan-2-yl)-3,4-dihydropyrimidin-4-one
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Overview
Description
Imidazole is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It is also known as 1, 3-diazole . It contains two nitrogen atoms, in which one nitrogen bear a hydrogen atom, and the other is called pyrrole type nitrogen .
Synthesis Analysis
Recent advances in the regiocontrolled synthesis of substituted imidazoles have been highlighted . These heterocycles are key components to functional molecules that are used in a variety of everyday applications . An emphasis has been placed on the bonds constructed during the formation of the imidazole .
Molecular Structure Analysis
Imidazole is an important heterocyclic structural motif in functional molecules and is utilized in a diverse range of applications . Due to the presence of a positive charge on either of two nitrogen atom, it shows two equivalent tautomeric forms .
Chemical Reactions Analysis
Imidazole has become an important synthon in the development of new drugs . The derivatives of 1, 3-diazole show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities, etc .
Physical And Chemical Properties Analysis
Imidazole is a white or colorless solid that is highly soluble in water and other polar solvents . It is amphoteric in nature i.e., it shows both acidic and basic properties .
Scientific Research Applications
- Antiviral Agents : Researchers have investigated derivatives of this compound for their potential antiviral activity against RNA viruses, including influenza and coronaviruses .
- Anticancer Properties : Some analogs exhibit promising cytotoxic effects against cancer cell lines, making them candidates for further drug development .
- Pesticides and Herbicides : The structural features of this compound make it interesting for designing novel agrochemicals. Researchers explore its potential as a pesticide or herbicide .
- Ionic Liquid Synthesis : Imidazoles are key components in the construction of ionic liquids. Researchers have explored one-pot syntheses of imidazoles using room temperature ionic liquids, which offer excellent yields and efficient recycling .
- Proton Conduction Research : Imidazole-based ligands play a crucial role in constructing MOFs. Scientists have used 2-(2-carboxyphenyl)-4,5-imidazole dicarboxylic acid to create structurally stable MOFs for proton conduction studies .
- Optical Applications : The unique structure of this compound makes it relevant for designing dyes used in solar cells and other optical devices .
- Catalytic Reactions : Researchers explore the use of imidazole derivatives as ligands in catalytic processes. These compounds can influence reaction rates and selectivity .
Pharmaceuticals and Medicinal Chemistry
Agrochemicals
Ionic Liquids and Green Chemistry
Metal-Organic Frameworks (MOFs)
Functional Materials
Catalysis
Future Directions
properties
IUPAC Name |
5-fluoro-2-[4-(1H-imidazole-5-carbonyl)piperazin-1-yl]-4-propan-2-yl-1H-pyrimidin-6-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19FN6O2/c1-9(2)12-11(16)13(23)20-15(19-12)22-5-3-21(4-6-22)14(24)10-7-17-8-18-10/h7-9H,3-6H2,1-2H3,(H,17,18)(H,19,20,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VYOBUAHALGMSAP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=C(C(=O)NC(=N1)N2CCN(CC2)C(=O)C3=CN=CN3)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19FN6O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.35 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-fluoro-2-[4-(1H-imidazole-5-carbonyl)piperazin-1-yl]-4-propan-2-yl-1H-pyrimidin-6-one |
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